4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Medicinal Chemistry Analgesic Development Structure-Activity Relationship

Researchers targeting 4-amino-4-arylcyclohexanone analgesics require the precise p-tolyl substituent-generic aryl analogs fail to deliver the requisite potency. This compound is the validated precursor from the Lednicer SAR study, enabling direct entry into a pharmacophore series where only the p-tolyl and one other analog achieved 50% of morphine's potency. • Enables synthesis of historically validated analgesic leads without inactive congeners. • Crystalline solid ensures precise stoichiometric control for process development. • 95% purity from multiple suppliers guarantees reproducible SAR and rapid procurement.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 65619-01-4
Cat. No. B1601476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile
CAS65619-01-4
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CCC(=O)CC2)C#N
InChIInChI=1S/C14H15NO/c1-11-2-4-12(5-3-11)14(10-15)8-6-13(16)7-9-14/h2-5H,6-9H2,1H3
InChIKeyRYTSBLXGZFFBOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile: Core Analgesic Intermediate


4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (CAS 65619-01-4), systematically named 1-(4-methylphenyl)-4-oxocyclohexane-1-carbonitrile, is a specialized arylcyclohexanone carbonitrile building block with the molecular formula C14H15NO and a molecular weight of 213.27 g/mol . It is commercially supplied as a high-purity solid (typically 95% purity) intended for research and pharmaceutical intermediate use . This compound serves as a critical synthetic precursor in a well-established medicinal chemistry route leading to 4-amino-4-arylcyclohexanone analgesics, distinguishing it from generic cyclohexanone derivatives that lack the embedded p-tolyl substituent [1].

1Analgesic lead intermediate Direct precursor to 4-amino-4-arylcyclohexanone pharmacophore.
2SAR-validated p-tolyl scaffold p-CH3 substituent confirmed as top-tier in class benchmark.
3Multi-gram synthesis ready Double Michael addition route documented in peer-reviewed literature.

Why the p-Tolyl Group Is Essential


Generic substitution with other arylcyclohexanone carbonitriles (e.g., unsubstituted phenyl, o-tolyl, or p-chlorophenyl) is incompatible with downstream drug candidate development programs targeting 4-amino-4-arylcyclohexanone analgesics [1]. The seminal structure-activity relationship (SAR) study by Lednicer et al. explicitly demonstrated that analgesic potency in this series is exquisitely sensitive to the nature and position of the aryl substituent, with the p-tolyl (p-CH3) derivative identified as one of only two analogs achieving 50% of morphine's potency [1]. Using an alternative nitrile precursor would inevitably alter the substitution pattern of the final amino-ketone product, potentially resulting in a dramatic loss of pharmacological activity, as evidenced by the inactivity of compounds where the ring oxygen was deleted or the aryl group was modified [1].

p-Tolyl nitrile (target)
vs
Unsubstituted phenyl analog
p-Tolyl nitrile (target)
vs
o-Tolyl or m-tolyl congeners
p-Tolyl nitrile (target)
vs
p-Chlorophenyl analog

Substitution may alter the final amino-ketone substitution pattern, with reported SAR showing dramatic loss of analgesic endpoint response for most other aryl modifications.

Key Differentiators vs. Analog Compounds


SAR-Validated Analgesic Potency

The critical differentiation lies in the established structure-activity relationship of the final drug candidates. The final amine derived from this p-tolyl nitrile, 4-dimethylamino-4-(p-tolyl)cyclohexanone, was explicitly claimed as a preferred compound [1]. In comparative in vivo screening, the p-CH3-substituted amine (derived from this nitrile) demonstrated analgesic activity at a level of 50% of morphine potency, a benchmark not approached by the unsubstituted phenyl analog or the m-substituted analogs [2]. This provides a quantitative pharmacological anchor for prioritizing this specific intermediate over its shallow structural analogs.

Analgesic Potency
Cross-study comparable
p-tolyl amine reaches ~50% of morphine potency in vivo
Supports top-tier potency ceiling in this series
Reported hot-plate/writhing assay context; comparator analog data verify scaffold sensitivity
Medicinal Chemistry Analgesic Development Structure-Activity Relationship

Documented Multi-Gram Synthetic Route

The synthesis of this specific compound via a double Michael reaction of acrylate on p-tolylacetonitrile is fully documented in the foundational medicinal chemistry literature, providing an experimentally verified, scalable route [1]. This contrasts with less-studied ortho- or meta-tolyl analogs, for which analogous synthetic procedures and isolation details are not as thoroughly established. The availability of a proven synthetic blueprint directly reduces process development risk for teams aiming to resupply or scale-up this specific intermediate.

Synthetic Protocol
Cross-study comparable
Double Michael addition route fully documented
Reduces route-scouting uncertainty for scale-up
Peer-reviewed J. Med. Chem. procedure with experimental detail
Process Chemistry Organic Synthesis Intermediate Scale-Up

Crystalline Solid Handling Advantage

Commercially, this compound is supplied as a solid with a purity specification of 95% . Its physical state as a non-hygroscopic crystalline solid at ambient temperature offers superior handling and accurate weighing characteristics for precise stoichiometric reactions compared to lower-melting or oily analogs such as some ortho-substituted congeners [1]. While the unsubstituted phenyl analog (4-cyano-4-phenylcyclohexanone, CAS 25115-74-6) has a reported melting point of 118-122°C , the p-tolyl analog's lower melting range, predicted around 79-82°C based on extrapolation from structural analogs, can be advantageous for melt-based reaction setups or where lower processing temperatures are required.

Physical Form
Class-level inference
Predicted mp ~79–82 °C; ~40 °C lower than unsubstituted analog
Lower melting point may support melt-reaction workflows
Extrapolated from structural analogs; verify with experimental determination
Solid-State Chemistry Weighing & Formulation Process Safety

Key Application Scenarios


Lead Analgesic Scaffold Resynthesis

The compound is the optimal starting material for resynthesizing 4-amino-4-(p-tolyl)cyclohexanone derivatives, a historically validated series with analgesic potency reaching 50% of morphine [1]. Procurement enables direct entry into this established SAR landscape for hit-to-lead or lead optimization programs, avoiding the need to synthesize and test inactive congeners.

Process Chemistry Scale-Up Studies

The well-documented synthetic route from p-tolylacetonitrile [1] allows process chemists to use this specific batch as a reference standard for reaction optimization, impurity profiling, and yield improvement studies. Its crystalline solid form facilitates precise stoichiometric control, a critical factor in process development.

Custom Synthesis for CNS Discovery Projects

Contract Research Organizations (CROs) and internal synthesis groups can standardize on this intermediate to support any medicinal chemistry campaign exploring the 4-amino-4-arylcyclohexanone pharmacophore for CNS indications [2]. The commercial availability from multiple suppliers in 95% purity ensures rapid, reliable procurement for iterative analoging.

Application
Selection Property
Validation Focus
Analgesic scaffold resynthesis
SAR-validated p-tolyl pharmacophore
Endpoint response benchmarking in lead optimization
Process chemistry scale-up
Documented multi-gram synthetic route
Reaction parameter and impurity profile review
CNS discovery analoging
Crystalline solid, 95% purity supply
Procurement reliability and stoichiometric control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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